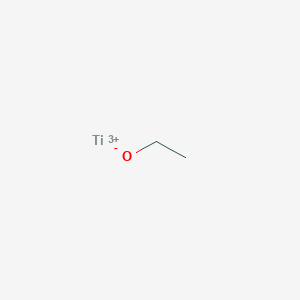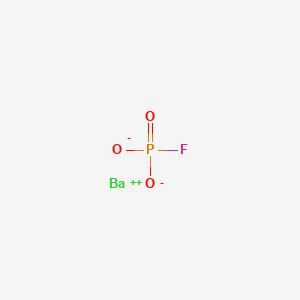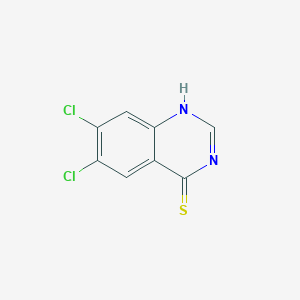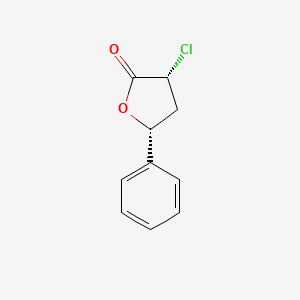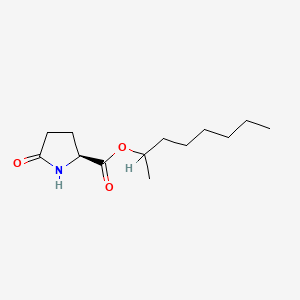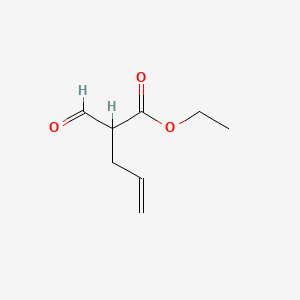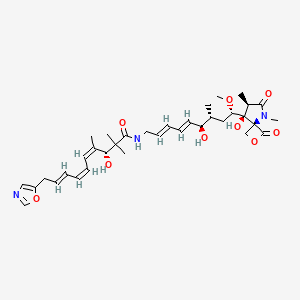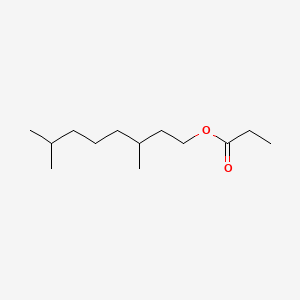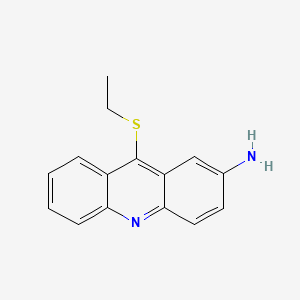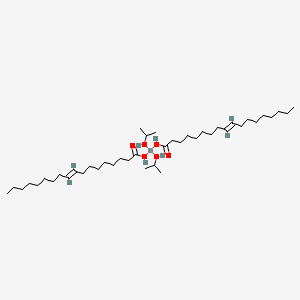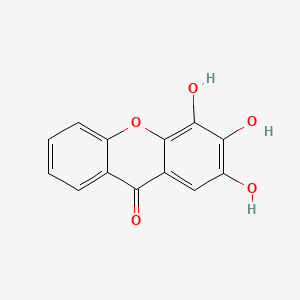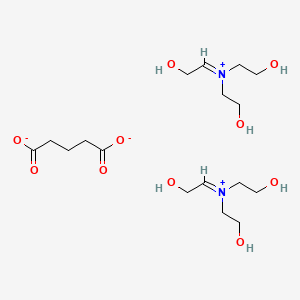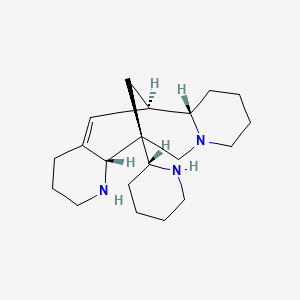
Sweetinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sweetinine is a synthetic sweetening agent known for its intense sweetness and low caloric content. It is widely used as a sugar substitute in various food and beverage products. This compound is particularly valued for its ability to provide sweetness without contributing to the caloric intake, making it a popular choice among individuals seeking to manage their weight or blood sugar levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sweetinine is typically synthesized through a multi-step chemical process. The synthesis begins with the preparation of a precursor compound, which undergoes a series of chemical reactions to form the final sweetening agent. The key steps in the synthesis include:
Nitration: The precursor compound is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Reduction: The nitrated compound is then reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to form the corresponding amine.
Acylation: The amine is acylated using an acyl chloride or anhydride to introduce the desired functional groups.
Purification: The final product is purified through recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Sweetinine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or base.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Applications De Recherche Scientifique
Sweetinine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of synthetic pathways and reaction mechanisms.
Biology: Investigated for its effects on metabolic pathways and cellular processes.
Medicine: Explored for its potential use in developing low-calorie sweeteners for diabetic patients.
Industry: Utilized in the formulation of sugar-free and low-calorie food and beverage products.
Mécanisme D'action
Sweetinine is compared with other synthetic and natural sweeteners, such as:
Aspartame: Like this compound, aspartame is a low-calorie sweetener but differs in its chemical structure and metabolic pathway.
Sucralose: Sucralose is another synthetic sweetener that is non-caloric and much sweeter than this compound.
Stevia: A natural sweetener derived from the Stevia plant, known for its high sweetness and zero caloric content.
Uniqueness of this compound:
Sweetness Intensity: this compound is known for its high sweetness intensity, which is comparable to other high-intensity sweeteners.
Stability: this compound exhibits good thermal and pH stability, making it suitable for use in a wide range of food and beverage applications.
Safety Profile: this compound has been extensively studied for its safety and has been approved for use in various countries.
Comparaison Avec Des Composés Similaires
- Aspartame
- Sucralose
- Stevia
- Saccharin
- Acesulfame potassium
Sweetinine stands out due to its unique combination of sweetness intensity, stability, and safety, making it a valuable addition to the range of available sweetening agents.
Propriétés
Numéro CAS |
1361-42-8 |
|---|---|
Formule moléculaire |
C20H33N3 |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
(1R,2R,9R,10S)-1-[(2R)-piperidin-2-yl]-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene |
InChI |
InChI=1S/C20H33N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h12,16-19,21-22H,1-11,13-14H2/t16-,17-,18+,19+,20+/m0/s1 |
Clé InChI |
BVSPPBKONISENN-CENDIDJXSA-N |
SMILES isomérique |
C1CCN[C@H](C1)[C@]23C[C@H](C=C4[C@H]2NCCC4)[C@@H]5CCCCN5C3 |
SMILES canonique |
C1CCNC(C1)C23CC(C=C4C2NCCC4)C5CCCCN5C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


